

Technical Support Center: Stability of ATP Disodium Salt Solutions

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Compound of Interest		
Compound Name:	ATP disodium salt hydrate	
Cat. No.:	B1340535	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Adenosine 5'-triphosphate (ATP) disodium salt solutions, focusing on the critical role of pH. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of an ATP disodium salt solution?

A1: ATP disodium salt solutions are most stable in the pH range of 6.8 to 7.4.[1] Within this range, the rate of non-enzymatic hydrolysis to Adenosine Diphosphate (ADP) and inorganic phosphate is minimized.

Q2: How does pH outside the optimal range affect ATP stability?

A2: Both acidic and alkaline conditions significantly accelerate the hydrolysis of ATP.[1]

- Acidic conditions (pH < 6.8): Lower pH leads to an increased rate of hydrolysis. For instance, in 0.1 N acid at 100°C, the half-life of ATP is only 8 minutes.[2]
- Alkaline conditions (pH > 7.4): In alkaline solutions, ATP also hydrolyzes rapidly, primarily to Adenosine Monophosphate (AMP) and pyrophosphate.[2]

Q3: How should I store my ATP disodium salt solutions?



A3: The appropriate storage conditions depend on the desired shelf life:

- Short-term (up to one week): Refrigerated storage at 2-8°C is suitable for solutions buffered to a neutral pH.
- Long-term (months to a year or more): For long-term storage, it is recommended to aliquot the ATP solution into single-use volumes and store them frozen at -20°C or -80°C. Neutral ATP solutions stored frozen are stable for at least one year.[2] Rapidly freezing the solution, for instance, using liquid nitrogen, is advisable to prevent the formation of ice crystals that could damage the molecule.

Q4: Can I repeatedly freeze and thaw my ATP solution?

A4: It is highly recommended to avoid multiple freeze-thaw cycles. Each cycle can contribute to the degradation of ATP. For optimal performance, it is best to prepare single-use aliquots.

Q5: What are the main degradation products of ATP, and how can I detect them?

A5: The primary degradation products of ATP are ADP and AMP. The presence and concentration of these degradation products can be reliably quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

Troubleshooting Guide



Problem	Possible Cause	Suggested Solution
Inconsistent results in ATP-dependent assays.	ATP degradation due to improper solution pH.	Prepare fresh ATP solutions daily in a buffer with a pH between 6.8 and 7.4. Verify the pH of the final solution.
ATP degradation due to improper storage.	Aliquot ATP stock solutions and store them at -20°C or -80°C. Avoid repeated freeze- thaw cycles.	
Contamination of the ATP solution with ATPases.	Ensure all glassware and reagents are sterile. Filtersterilize the ATP solution using a 0.22 µm filter.	-
Precipitate forms in the ATP solution upon freezing.	Concentration of ATP is too high, or the freezing process is too slow.	Prepare ATP solutions at a concentration that remains soluble upon freezing. Flash-freeze aliquots in liquid nitrogen before transferring to a freezer.
Observed ATP concentration is lower than expected.	Hydrolysis has occurred during preparation or storage.	Prepare ATP solutions on ice and adjust the pH carefully. Use freshly prepared solutions for critical experiments.
Inaccurate initial concentration determination.	Verify the concentration of your ATP stock solution spectrophotometrically (A259, $\epsilon = 15.4 \text{ mM}^{-1} \text{ cm}^{-1} \text{ at pH 7.0}$).	

Quantitative Data on ATP Stability

The stability of ATP is highly dependent on both pH and temperature. The following tables summarize the available quantitative data on the rate of ATP hydrolysis.

Table 1: Half-life of ATP at 100°C in Acidic Conditions



Condition	Half-life	
0.1 N Acid	8 minutes[2]	
1 N Acid	< 7 minutes (67% hydrolysis in 7 min)[2]	

Table 2: Rate Constants for Non-enzymatic Hydrolysis of ATP at Elevated Temperatures

Temperature	рН	Rate Constant (s ⁻¹)	Corresponding Half- life
80°C	7	Not explicitly stated, but lower than at 120°C	Longer than at 120°C
100°C	7	Not explicitly stated, but lower than at 120°C	Longer than at 120°C
120°C	3	4.34 x 10 ⁻³ [3]	Approximately 2.7 minutes
120°C	7	2.91 x 10 ⁻³ [3]	Approximately 4 minutes

Note: Comprehensive quantitative data for ATP hydrolysis rates at more common laboratory temperatures (e.g., 4°C, 25°C, 37°C) across a wide pH range is limited in publicly available literature. The general principle is that the rate of hydrolysis decreases significantly at lower temperatures.

Experimental Protocols

Protocol 1: Preparation of a Stable ATP Disodium Salt Stock Solution

This protocol describes the preparation of a 100 mM ATP stock solution with enhanced stability.

Materials:



ATP disodium salt hydrate

- Nuclease-free water
- 1 M NaOH solution
- Sterile, nuclease-free microcentrifuge tubes
- 0.22 μm syringe filter

Procedure:

- Weigh the required amount of ATP disodium salt hydrate.
- Dissolve the ATP in nuclease-free water to achieve a concentration slightly higher than the target of 100 mM to account for the volume of NaOH that will be added.
- Place the solution on ice and slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.
- Adjust the pH to between 7.0 and 7.5. Be careful not to overshoot the pH, as alkaline conditions also promote hydrolysis.
- Bring the solution to the final desired volume with nuclease-free water.
- Filter-sterilize the solution using a 0.22 μm syringe filter into a sterile container.
- Aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.
- Immediately freeze the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: HPLC Method for Quantifying ATP and its Degradation Products

This protocol provides a general method for the analysis of ATP, ADP, and AMP using reverse-phase HPLC with UV detection.[4][5][6][7]



Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)

Reagents:

- Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.8
- Mobile Phase B: Acetonitrile
- ATP, ADP, and AMP standards

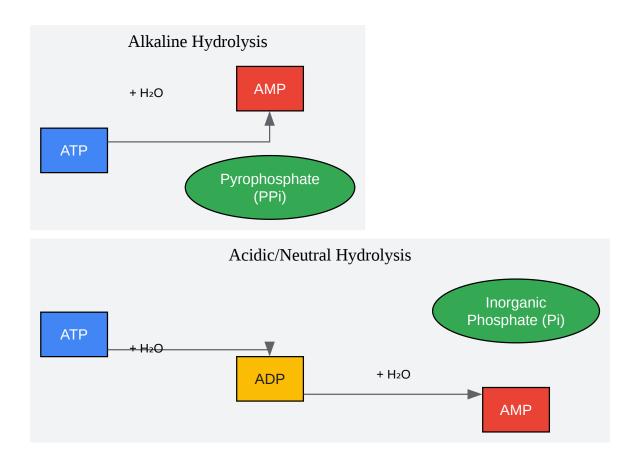
Procedure:

- Sample Preparation: Dilute the ATP solution to be analyzed in Mobile Phase A to a concentration within the linear range of the assay.
- Standard Curve Preparation: Prepare a series of standards containing known concentrations of ATP, ADP, and AMP in Mobile Phase A.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 259 nm
 - Injection Volume: 20 μL
 - Gradient:
 - 0-5 min: 100% Mobile Phase A
 - 5-15 min: Linear gradient to 20% Mobile Phase B
 - 15-20 min: Hold at 20% Mobile Phase B
 - 20-25 min: Return to 100% Mobile Phase A



- 25-30 min: Re-equilibration at 100% Mobile Phase A
- Analysis: Inject the standards and samples. Identify the peaks for ATP, ADP, and AMP based on their retention times compared to the standards.
- Quantification: Construct a standard curve by plotting the peak area against the concentration for each standard. Use the standard curve to determine the concentration of ATP, ADP, and AMP in the samples.

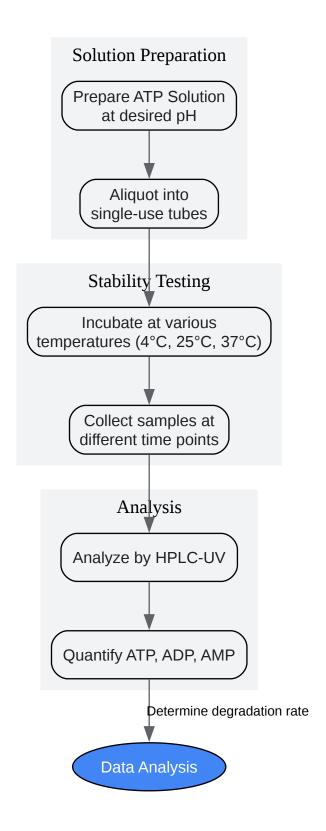
Visualizations



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Caption: ATP hydrolysis pathways under different pH conditions.





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Caption: Workflow for assessing ATP solution stability.



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